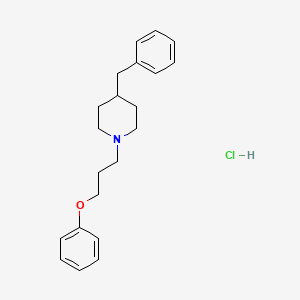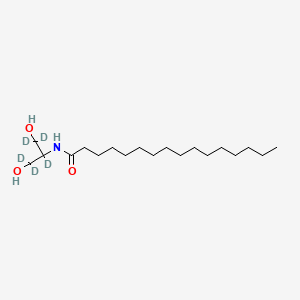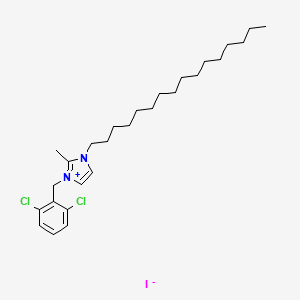![molecular formula C62H78N12O11S2 B12396626 RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
RC-160 [Lys(Boc)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RC-160 [Lys(Boc)] is an octapeptide and a somatostatin analog. Somatostatin is a hormone that inhibits the release of several other hormones, including growth hormone and insulin. RC-160 [Lys(Boc)] has been studied for its potential therapeutic applications, particularly in the treatment of various cancers and endocrine disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
RC-160 [Lys(Boc)] is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) group is used to protect the lysine residue during the synthesis .
Industrial Production Methods
Industrial production of RC-160 [Lys(Boc)] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
RC-160 [Lys(Boc)] undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized.
Reduction: The disulfide bridge can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like Fmoc-protected amino acids and coupling agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate)
Major Products Formed
Oxidation: Formation of oxidized disulfide bridges.
Reduction: Formation of reduced thiol groups.
Substitution: Formation of peptide analogs with modified amino acid sequences
Applications De Recherche Scientifique
RC-160 [Lys(Boc)] has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting hormone release and cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those expressing somatostatin receptors, such as breast, prostate, and pancreatic cancers.
Industry: Utilized in the development of diagnostic tools and radiopharmaceuticals for imaging somatostatin receptor-positive tumors .
Mécanisme D'action
RC-160 [Lys(Boc)] exerts its effects by binding to somatostatin receptors (SSTRs) on the surface of target cells. This binding inhibits the release of various hormones and growth factors, such as insulin-like growth factor 1 (IGF-1) and prolactin. The inhibition of these factors leads to reduced cell proliferation and tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octreotide: Another somatostatin analog with a similar mechanism of action but different amino acid sequence.
Lanreotide: A long-acting somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A somatostatin analog with a broader receptor binding profile, used for treating Cushing’s disease.
Uniqueness
RC-160 [Lys(Boc)] is unique due to its specific amino acid sequence and the presence of the Boc-protected lysine residue. This modification enhances its stability and allows for targeted delivery in therapeutic applications .
Propriétés
Formule moléculaire |
C62H78N12O11S2 |
|---|---|
Poids moléculaire |
1231.5 g/mol |
Nom IUPAC |
tert-butyl N-[4-[(4R,7S,10S,13R,16S,19R)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]butyl]carbamate |
InChI |
InChI=1S/C62H78N12O11S2/c1-35(2)52-60(83)73-51(58(81)69-47(53(64)76)29-38-31-66-44-19-11-9-17-41(38)44)34-87-86-33-50(72-54(77)43(63)27-36-15-7-6-8-16-36)59(82)70-48(28-37-22-24-40(75)25-23-37)56(79)71-49(30-39-32-67-45-20-12-10-18-42(39)45)57(80)68-46(55(78)74-52)21-13-14-26-65-61(84)85-62(3,4)5/h6-12,15-20,22-25,31-32,35,43,46-52,66-67,75H,13-14,21,26-30,33-34,63H2,1-5H3,(H2,64,76)(H,65,84)(H,68,80)(H,69,81)(H,70,82)(H,71,79)(H,72,77)(H,73,83)(H,74,78)/t43-,46+,47+,48+,49-,50+,51+,52+/m1/s1 |
Clé InChI |
SRLZWSWQQDQBRK-CBJQQZJCSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)OC(C)(C)C)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N |
SMILES canonique |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)OC(C)(C)C)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


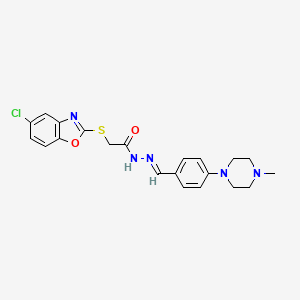
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
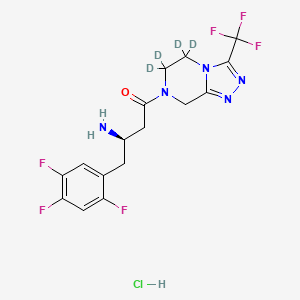
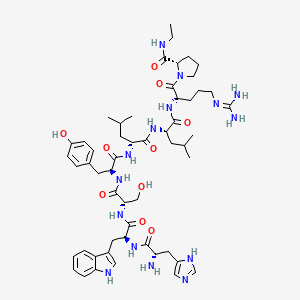
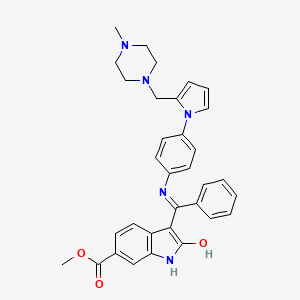
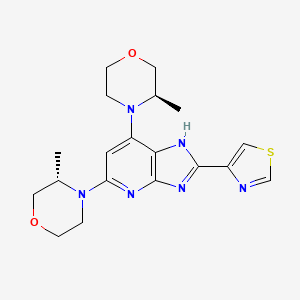
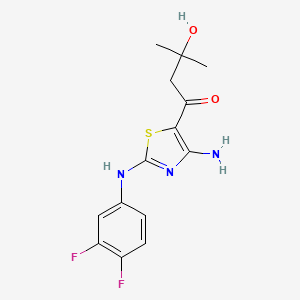
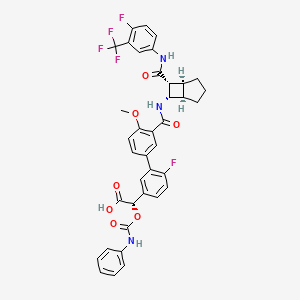

![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
